Ido-IN-13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

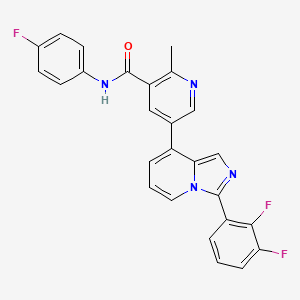

Ido-IN-13 is a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with an EC50 of 17 nM . It is extracted from patent WO2019040102A1, example 43 .

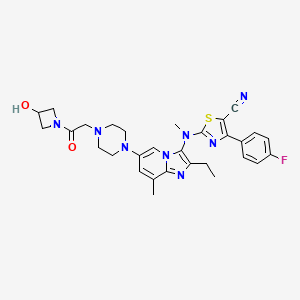

Molecular Structure Analysis

The molecular formula of Ido-IN-13 is C26H17F3N4O . The molecular weight is 458.43 . The exact molecular structure is not provided in the available resources.

Physical And Chemical Properties Analysis

Ido-IN-13 has a molecular weight of 458.43 and a molecular formula of C26H17F3N4O . The stability and solubility of Ido-IN-13 are not explicitly mentioned, but it is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Oncology Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO-1), which Ido-IN-13 inhibits, is considered a promising target for oncology immunotherapy . The development of small molecule agents capable of reversing tumor immune escape to restore the body’s immune system is of great interest .

Liver Injuries

IDO has extended its role to the field of liver injuries . The dysregulation and potentials of IDO in the emerging field of liver injuries have been summarized, and current challenges for IDO targets have been discussed .

Transplantation Biology

Promotion of IDO1 biosynthesis and activity might have significant implications for immune suppression of tissue rejection in transplantation biology . This extends far beyond the application of IDO as a possible diagnostic tool for the detection of acute allograft rejection .

Chronic Viral Infections

IDO is associated with the imbalance of immune homeostasis in numerous diseases including chronic viral infections . It causes immune suppression and induction of T cell anergy .

Allergies

IDO plays a role in the immune response to allergies . It is associated with the imbalance of immune homeostasis in allergies .

Autoimmune Diseases

IDO is associated with the imbalance of immune homeostasis in autoimmune diseases . It causes immune suppression and induction of T cell anergy .

properties

IUPAC Name |

5-[3-(2,3-difluorophenyl)imidazo[1,5-a]pyridin-8-yl]-N-(4-fluorophenyl)-2-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17F3N4O/c1-15-21(26(34)32-18-9-7-17(27)8-10-18)12-16(13-30-15)19-5-3-11-33-23(19)14-31-25(33)20-4-2-6-22(28)24(20)29/h2-14H,1H3,(H,32,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXPCHYYQRPOOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC=CN3C2=CN=C3C4=C(C(=CC=C4)F)F)C(=O)NC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ido-IN-13 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)

![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)